2-Iodobenzo[d]thiazol-5-ol
Overview
Description
2-Iodobenzo[d]thiazol-5-ol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Iodobenzo[d]thiazol-5-ol typically involves the iodination of 5-hydroxybenzothiazole. One common method is the reaction of 5-hydroxybenzothiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures .
Industrial production methods may involve more scalable and efficient processes, such as continuous flow iodination or the use of alternative oxidizing agents to improve yield and reduce by-products .
Chemical Reactions Analysis
2-Iodobenzo[d]thiazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzothiazoles with enhanced biological activity .
Scientific Research Applications
2-Iodobenzo[d]thiazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodobenzo[d]thiazol-5-ol is largely dependent on its interaction with biological targets. The iodine atom can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Molecular pathways involved may include the inhibition of specific enzymes or receptors, leading to anti-cancer or anti-microbial effects. Detailed studies on the exact molecular targets and pathways are ongoing and vary depending on the specific application .
Comparison with Similar Compounds
2-Iodobenzo[d]thiazol-5-ol can be compared with other benzothiazole derivatives, such as:
2-Amino-5-hydroxybenzothiazole: Similar in structure but with an amino group instead of iodine, leading to different reactivity and biological activity.
2-Chloro-5-hydroxybenzothiazole: The chlorine atom provides different electronic properties compared to iodine, affecting its reactivity and applications.
2-Methyl-5-hydroxybenzothiazole:
The uniqueness of this compound lies in the combination of the iodine and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-iodo-1,3-benzothiazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGRXGPPAORFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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